molecular formula C15H15F2NO3S B5443166 2,5-difluoro-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide

2,5-difluoro-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B5443166
M. Wt: 327.3 g/mol
InChI Key: AXRCPNOGARADNZ-UHFFFAOYSA-N
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Description

2,5-difluoro-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide is an organic compound with the molecular formula C15H15F2NO3S. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzenesulfonyl chloride and 3-methoxyphenylethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,5-difluorobenzenesulfonyl chloride is added dropwise to a solution of 3-methoxyphenylethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and waste, ensuring a cost-effective and environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aryl halide reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group to a carboxylic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the sulfonamide group to an amine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of carboxylic acids and amines, respectively.

Scientific Research Applications

2,5-difluoro-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

2,5-difluoro-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide can be compared with similar compounds such as:

    2,5-difluoro-N-phenylbenzenesulfonamide: Lacks the methoxy group, resulting in different chemical and biological properties.

    2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide: The methoxy group is positioned differently, affecting its reactivity and interactions.

    2,5-difluoro-N-[1-(3-hydroxyphenyl)ethyl]benzenesulfonamide:

The unique combination of fluorine, methoxy, and sulfonamide groups in this compound gives it distinct properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

2,5-difluoro-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3S/c1-10(11-4-3-5-13(8-11)21-2)18-22(19,20)15-9-12(16)6-7-14(15)17/h3-10,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRCPNOGARADNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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